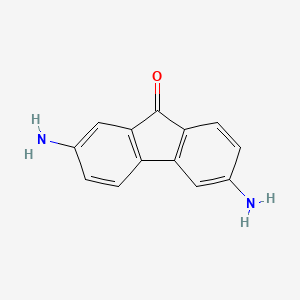
2,6-Diamino-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-9H-fluoren-9-one is an organic compound with the molecular formula C13H10N2O. It is characterized by its pale yellow solid appearance and fluorescent properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diamino-9H-fluoren-9-one can be synthesized through the condensation of anthranilic acid with phthalic anhydride, followed by the reduction of the resulting imide . This method involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as condensation, reduction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted fluorenone compounds .
Scientific Research Applications
2,6-Diamino-9H-fluoren-9-one has several scientific research applications:
Analytical Chemistry: It is used as an indicator due to its fluorescent properties, aiding in the detection and measurement of various substances.
DNA Research: The compound serves as a marker in DNA research, allowing for the tracking and visualization of DNA molecules.
Color Photographic Materials: It is employed as a sensitizer in the production of color photographic materials, enhancing the sensitivity of photographic emulsions to light.
Mechanism of Action
The mechanism of action of 2,6-Diamino-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. Its fluorescent properties enable it to bind to DNA molecules, facilitating studies on DNA structure, function, and interactions with other molecules . The compound’s ability to fluoresce under specific conditions enhances the sensitivity and accuracy of analytical techniques .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one: A related compound with similar structural features but lacking the amino groups.
2,7-Diamino-9H-fluoren-9-one: Another similar compound with amino groups at different positions on the fluorenone structure.
Uniqueness
2,6-Diamino-9H-fluoren-9-one is unique due to its specific amino group positioning, which imparts distinct chemical and physical properties. Its fluorescent characteristics and ability to participate in various chemical reactions make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
53197-77-6 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,6-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)13(10)16/h1-6H,14-15H2 |
InChI Key |
QQHDRVBDLVUIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















